molecular formula C8H5BBrF4NO3 B2597941 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid CAS No. 2377608-69-8

3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid

Cat. No. B2597941
CAS RN: 2377608-69-8
M. Wt: 329.84
InChI Key: XDYUKESTDWVVTJ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is a chemical compound with the CAS Number: 2377608-69-8 . It has a molecular weight of 329.84 . The IUPAC name for this compound is (3-bromo-2-fluoro-5-(2,2,2-trifluoroacetamido)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BBrF4NO3/c10-5-2-3 (15-7 (16)8 (12,13)14)1-4 (6 (5)11)9 (17)18/h1-2,17-18H, (H,15,16) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.84 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

It can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds .

Aerobic Oxidative Cross-Coupling

The compound can be involved in aerobic oxidative cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds under aerobic conditions .

Microwave-Assisted Petasis Reactions

It can be used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that can be used to synthesize a variety of organic compounds .

Rhodium-Catalyzed Addition Reactions

The compound can be used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium catalyst to a substrate .

Synthesis of Biologically Active Molecules

It can be used in the synthesis of biologically active molecules . This involves the use of the compound to synthesize molecules that have biological activity .

Hydrolysis Studies

The compound can be used in studies of hydrolysis . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .

Drug Design and Delivery

Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUKESTDWVVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BBrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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